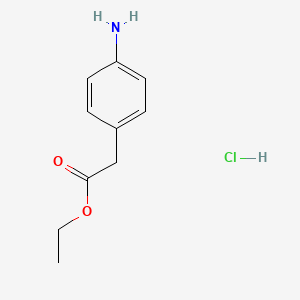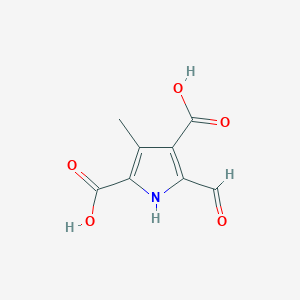
5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the formyl group and subsequent carboxylation. While specific synthetic routes may vary, researchers have explored methods such as Vilsmeier-Haack formylation and carboxylation reactions to obtain 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid. Further details on the synthetic pathways can be found in relevant literature .
Aplicaciones Científicas De Investigación
Pyrolysis of Polysaccharides
Studies on the pyrolysis of polysaccharides have investigated the chemical mechanisms involved in the formation of various carbon products. While this research does not directly mention "5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid," the formation and applications of pyrrole derivatives in thermal degradation processes might offer some parallels in understanding potential applications of the compound (Ponder & Richards, 1994).
Plant Defense Mechanisms
Research into the role of proline and pyrroline-5-carboxylate metabolism in plants has highlighted the importance of these compounds in plant defense against pathogens. This study suggests that pyrrole derivatives might play a role in biological defense mechanisms, hinting at potential applications in agriculture or bioengineering (Qamar, Mysore, & Senthil-Kumar, 2015).
Biotechnological Production
Lactic acid derivatives, produced via biotechnological routes, have been investigated for their potential in green chemistry applications. While the focus is on lactic acid, the methodologies and applications could be analogous to those of pyrrole derivatives, suggesting potential uses in sustainable chemical production or as precursors for biodegradable materials (Gao, Ma, & Xu, 2011).
Renewable Chemical Production
Advancements in the sustainable synthesis of adipic acid from biomass derivatives have been reviewed, highlighting the importance of green routes for industrial dicarboxylic acid production. This research might indirectly suggest applications for "5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid" in the context of renewable materials and sustainable chemical synthesis (Lang & Li, 2021).
Propiedades
IUPAC Name |
5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-3-5(7(11)12)4(2-10)9-6(3)8(13)14/h2,9H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNXNXMHDXRXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)O)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646425 | |
| Record name | 5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |
CAS RN |
79754-38-4 | |
| Record name | 5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



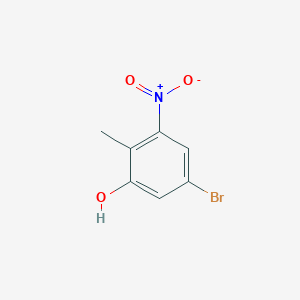


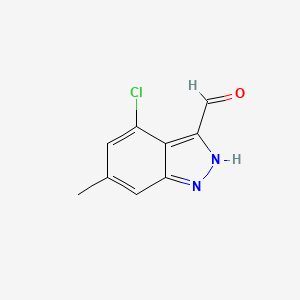
![(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine](/img/structure/B1629388.png)

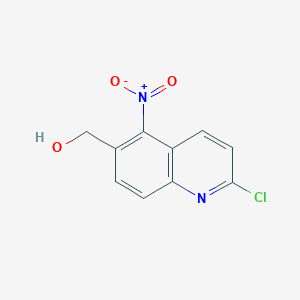
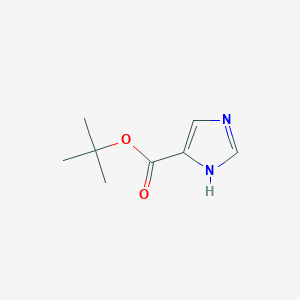


![(5-Methylbenzo[d]oxazol-2-yl)methanamine](/img/structure/B1629399.png)
![6'-Chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1629400.png)

